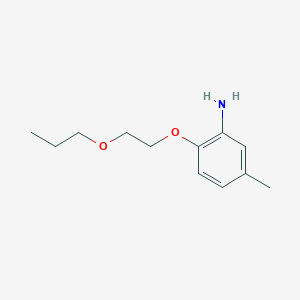

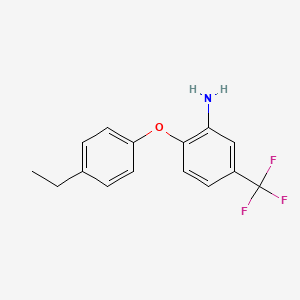

5-Methyl-2-(2-propoxyethoxy)aniline

Descripción general

Descripción

5-Methyl-2-(2-propoxyethoxy)aniline is a biochemical used for proteomics research . It has a molecular formula of C12H19NO2 and a molecular weight of 209.28 .

Molecular Structure Analysis

The molecular structure of this compound consists of 12 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula (C12H19NO2) and molecular weight (209.28) . Further details about its melting point, boiling point, and density can be found on chemical databases .Aplicaciones Científicas De Investigación

Environmental Science and Ozonation

Anilines, including substituted variants, are significant in environmental science, especially concerning their degradation. For example, the ozonation of anilines, important in dyestuffs, plastics, pesticides, or pharmaceuticals production, shows high reactivity towards ozone, indicating that similar compounds like "5-Methyl-2-(2-propoxyethoxy)aniline" could be degraded efficiently in water treatment processes. These findings underscore the relevance of understanding the reaction mechanisms of anilines with ozone for environmental remediation efforts (Tekle-Röttering et al., 2016).

Green Chemistry

In the realm of green chemistry, the selective N-methylation of anilines catalyzed by faujasites highlights the potential for "this compound" in synthesizing N,N-dimethyl derivatives, which are valuable in organic syntheses. This approach emphasizes environmentally friendly processes by utilizing cyclic carbonates and methanol, presenting a chemoselective method that avoids competitive reactions (Selva et al., 2008).

Materials Science

In materials science, anilines serve as precursors for conducting polymers and electrochromic materials. The synthesis and characterization of aromatic epoxy monomers derived from anilines demonstrate applications in corrosion inhibition for carbon steel, suggesting that derivatives like "this compound" could contribute to developing new materials with improved corrosion resistance (Dagdag et al., 2019). Additionally, novel electrochromic materials employing donor–acceptor systems based on aniline derivatives exhibit outstanding optical contrasts and fast switching speeds, suitable for NIR region applications (Li et al., 2017).

Catalysis

In catalysis, the complexation of anilines with palladium(II) demonstrates efficient catalysis for Suzuki-Miyaura C-C coupling in water, an eco-friendly approach. This suggests that "this compound" could potentially be explored for its catalytic properties in similar reactions, providing a basis for developing new catalytic systems that are both effective and environmentally benign (Rao et al., 2014).

Safety and Hazards

The safety data sheet for aniline, a related compound, indicates that it is combustible, toxic if swallowed, in contact with skin or if inhaled, and may cause an allergic skin reaction . It is also suspected of causing genetic defects and cancer, and causes damage to organs through prolonged or repeated exposure .

Propiedades

IUPAC Name |

5-methyl-2-(2-propoxyethoxy)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2/c1-3-6-14-7-8-15-12-5-4-10(2)9-11(12)13/h4-5,9H,3,6-8,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPQGFTFIDALXBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOCCOC1=C(C=C(C=C1)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-Chlorophenyl)[4-(4-piperidinyloxy)phenyl]-methanone](/img/structure/B3172058.png)

![4-[(1-Bromo-2-naphthyl)oxy]piperidine](/img/structure/B3172061.png)

![N-[2-(2-Amino-4-chlorophenoxy)ethyl]-N-methyl-N-phenylamine](/img/structure/B3172078.png)

![2-[4-(Tert-pentyl)phenoxy]-5-(trifluoromethyl)-phenylamine](/img/structure/B3172121.png)

![2-[2-(Dimethylamino)ethoxy]-5-methylaniline](/img/structure/B3172134.png)